(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural parameters. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, redox potential, etc.Scientific Research Applications
Synthesis and Characterization
A variety of compounds related to steroids have been synthesized using a method that involves the preparation of ethynylmagnesium bromide, which is then condensed with aromatic and hydrogenated azomatic ketanes. This process yields several polycyclic compounds, including 1-methyl-1-phenyl-2-propyn-1-ol and others, which are structurally related to estrone. This synthesis pathway highlights the potential of using ethynyl-based intermediates like "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol" in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Nazarov & Kotlyarevsky, 1955).
Molecular Structure and Properties
The molecular structure of compounds closely related to "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol" has been characterized, showing that the cyclopentane ring can adopt various conformations such as half-chair. The structural analysis provides insights into the conformational flexibility and the potential reactivity of such compounds, which is crucial for understanding their behavior in chemical reactions and their interactions in biological systems (Mague et al., 2014).
Synthetic Applications
The synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which share structural similarities with "(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol," demonstrate the compound's utility as intermediates in the synthesis of S1P1 receptor agonists. This showcases the application of such compounds in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic benefits (Wallace et al., 2009).
Chiral Synthesis
The compound has also been used in chiral synthesis methods, demonstrating its versatility as a building block for generating optically active molecules. This application is crucial in the development of drugs and other substances where the chirality of the molecule can significantly affect its biological activity and properties (Davies et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior.
properties
IUPAC Name |
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBAHNDPBVHRIB-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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